molecular formula C8H6F2O B1304708 2,3-Difluoro-4-methylbenzaldehyde CAS No. 245536-50-9

2,3-Difluoro-4-methylbenzaldehyde

Cat. No.: B1304708
CAS No.: 245536-50-9
M. Wt: 156.13 g/mol
InChI Key: YCTVOFSIRYUUAN-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Difluoro-4-methylbenzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: It is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-methylbenzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the fluorine atoms can participate in various substitution reactions. These interactions make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated benzaldehydes. Its combination of two fluorine atoms and a methyl group on the benzaldehyde ring makes it particularly useful in synthesizing specialized fluorinated compounds .

Properties

IUPAC Name

2,3-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTVOFSIRYUUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378903
Record name 2,3-Difluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245536-50-9
Record name 2,3-Difluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 245536-50-9
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